Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate
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Overview
Description
Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a dichlorophenyl group, and a piperazine ring. These structural features contribute to its distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and compounds with dichlorophenyl groups. Examples are:
- 2,6-Di-tert-butyl-4-chlorophenol
- 4-tert-Butyl-2,6-dichlorophenol
- 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol .
Uniqueness
Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H22Cl2N2O3 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2,6-dichlorophenyl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22Cl2N2O3/c1-17(2,3)24-16(23)21-9-7-20(8-10-21)15(22)11-12-13(18)5-4-6-14(12)19/h4-6H,7-11H2,1-3H3 |
InChI Key |
DPMNWRRZYIFVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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